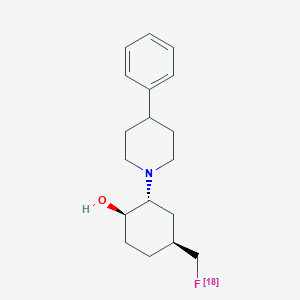
4-Fluoromethylvesamicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoromethylvesamicol (4-FMV) is a radioligand that has been used in scientific research to study the vesicular acetylcholine transporter (VAChT). VAChT is a protein that is responsible for the transport of acetylcholine from the cytoplasm into synaptic vesicles in cholinergic neurons. 4-FMV has been used to study the distribution and density of VAChT in the brain and to investigate the role of VAChT in various neurological disorders.
Wirkmechanismus
4-Fluoromethylvesamicol binds specifically to the VAChT protein in cholinergic neurons. Once bound, it is transported into synaptic vesicles where it accumulates. The accumulation of 4-Fluoromethylvesamicol in the vesicles can be detected using radiolabeling techniques such as autoradiography or positron emission tomography (PET).
Biochemische Und Physiologische Effekte
The use of 4-Fluoromethylvesamicol in scientific research has provided valuable insights into the distribution and density of VAChT in the brain. It has also been used to investigate the role of VAChT in various neurological disorders. In addition, 4-Fluoromethylvesamicol has been used to study the effects of drugs and other compounds on VAChT function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Fluoromethylvesamicol in scientific research is its specificity for VAChT. This allows for accurate and precise measurements of VAChT density and distribution in the brain. However, one limitation of using 4-Fluoromethylvesamicol is its short half-life, which can limit the time window for detection and measurement.
Zukünftige Richtungen
There are many potential future directions for research using 4-Fluoromethylvesamicol. One area of interest is the role of VAChT in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is the development of new drugs and compounds that target VAChT and its function. Finally, there is a need for further research into the use of 4-Fluoromethylvesamicol in diagnostic and therapeutic applications.
Synthesemethoden
The synthesis of 4-Fluoromethylvesamicol involves the reaction of 2-(4-methylphenyl)ethylamine with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-Fluoromethylvesamicol has been used extensively in scientific research to study the distribution and density of VAChT in the brain. It has also been used to investigate the role of VAChT in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, 4-Fluoromethylvesamicol has been used to study the effects of drugs and other compounds on VAChT function.
Eigenschaften
CAS-Nummer |
140703-18-0 |
|---|---|
Produktname |
4-Fluoromethylvesamicol |
Molekularformel |
C18H26FNO |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(1R,2R,4S)-4-((18F)fluoranylmethyl)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H26FNO/c19-13-14-6-7-18(21)17(12-14)20-10-8-16(9-11-20)15-4-2-1-3-5-15/h1-5,14,16-18,21H,6-13H2/t14-,17+,18+/m0/s1/i19-1 |
InChI-Schlüssel |
PRVMMYNTGUPBET-ASSNDDLVSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C[C@H]1C[18F])N2CCC(CC2)C3=CC=CC=C3)O |
SMILES |
C1CC(C(CC1CF)N2CCC(CC2)C3=CC=CC=C3)O |
Kanonische SMILES |
C1CC(C(CC1CF)N2CCC(CC2)C3=CC=CC=C3)O |
Andere CAS-Nummern |
140703-18-0 |
Synonyme |
4-fluoromethylvesamicol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



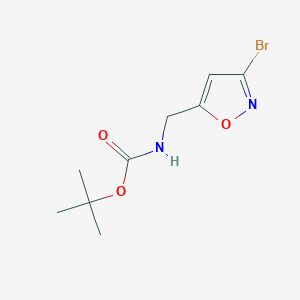
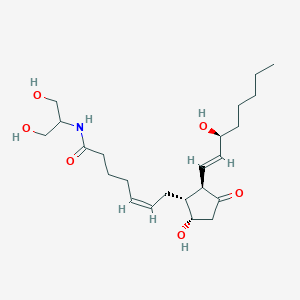
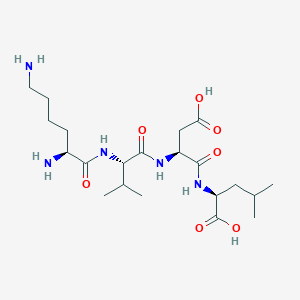
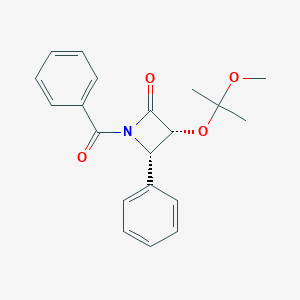
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
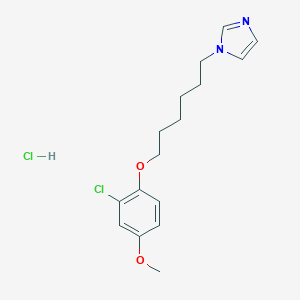
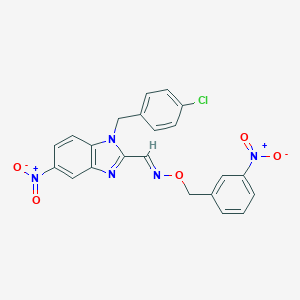
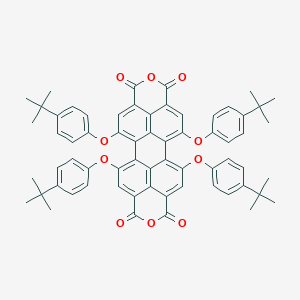
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
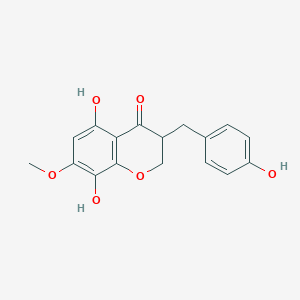
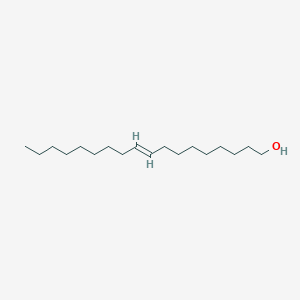
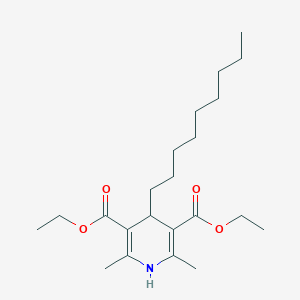
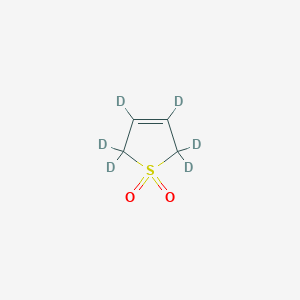
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)